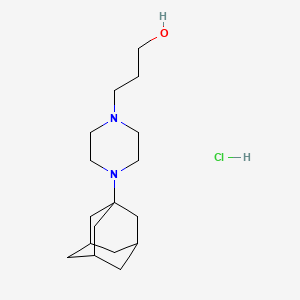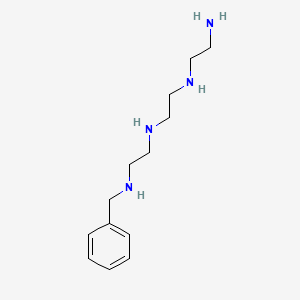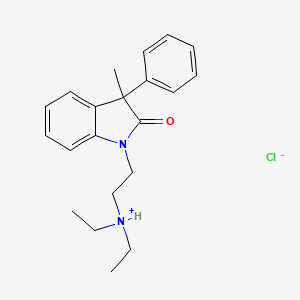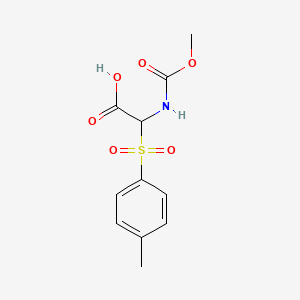
((Methoxycarbonyl)amino)((4-methylphenyl)sulphonyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Methoxycarbonyl)amino][(4-methylphenyl)sulfonyl]acetic acid is a chemical compound with the molecular formula C11H13NO5S. It is known for its unique structural features, which include a methoxycarbonyl group, an amino group, a 4-methylphenyl group, and a sulfonyl group attached to an acetic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Methoxycarbonyl)amino][(4-methylphenyl)sulfonyl]acetic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methylbenzenesulfonyl chloride with glycine methyl ester hydrochloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
[(Methoxycarbonyl)amino][(4-methylphenyl)sulfonyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonamide or sulfonate derivatives.
科学的研究の応用
[(Methoxycarbonyl)amino][(4-methylphenyl)sulfonyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
作用機序
The mechanism of action of [(Methoxycarbonyl)amino][(4-methylphenyl)sulfonyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit sulfonamide-sensitive enzymes, leading to antimicrobial effects .
類似化合物との比較
[(Methoxycarbonyl)amino][(4-methylphenyl)sulfonyl]acetic acid can be compared with similar compounds such as:
[(Methoxycarbonyl)amino][(4-chlorophenyl)sulfonyl]acetic acid: Similar structure but with a chlorine atom instead of a methyl group.
[(Methoxycarbonyl)amino][(4-nitrophenyl)sulfonyl]acetic acid: Contains a nitro group instead of a methyl group.
[(Methoxycarbonyl)amino][(4-methylphenyl)sulfonyl]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
特性
CAS番号 |
41141-95-1 |
|---|---|
分子式 |
C11H13NO6S |
分子量 |
287.29 g/mol |
IUPAC名 |
2-(methoxycarbonylamino)-2-(4-methylphenyl)sulfonylacetic acid |
InChI |
InChI=1S/C11H13NO6S/c1-7-3-5-8(6-4-7)19(16,17)9(10(13)14)12-11(15)18-2/h3-6,9H,1-2H3,(H,12,15)(H,13,14) |
InChIキー |
AFHMCCYRILDPQC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)O)NC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate](/img/structure/B13742855.png)

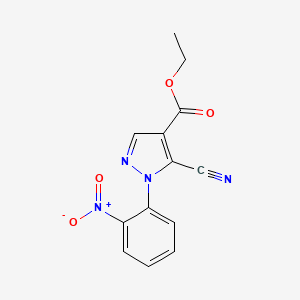
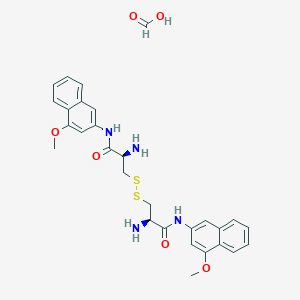
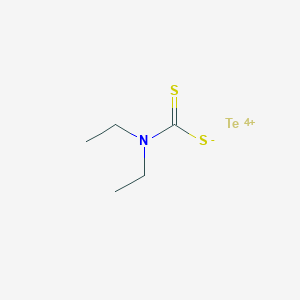


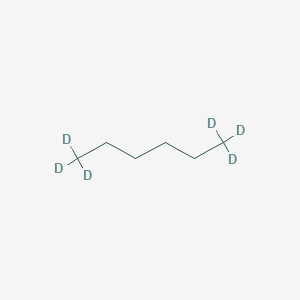
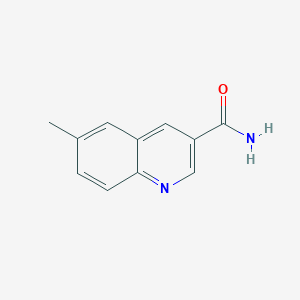
![(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphi](/img/structure/B13742912.png)
